molecular formula C15H10Cl2O B020377 2,4'-Dichlorochalcone CAS No. 19672-60-7

2,4'-Dichlorochalcone

Cat. No. B020377
CAS RN: 19672-60-7
M. Wt: 277.1 g/mol
InChI Key: ALLWUEVPWWNNGO-JXMROGBWSA-N
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Description

2,4’-Dichlorochalcone is a chemical compound with the linear formula C15H10Cl2O . It has a molecular weight of 277.152 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Chalcones, including 2,4’-Dichlorochalcone, have been an area of great interest in recent years. Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . The synthesis of chalcones involves the Claisen-Schmidt condensation of 2, 4-dihydroxy condensation and various substituted aldehydes .


Molecular Structure Analysis

The molecular structure of 2,4’-Dichlorochalcone consists of two aromatic rings that are linked by a three-carbon α,β-unsaturated carbonyl system . This structure is an α,β-unsaturated ketone that contains the reactive keto-ethylenic group .


Physical And Chemical Properties Analysis

2,4’-Dichlorochalcone has a density of 1.3±0.1 g/cm³, a boiling point of 411.5±45.0 °C at 760 mmHg, and a flash point of 173.9±29.3 °C . It has a molar refractivity of 76.9±0.3 cm³ and a molar volume of 213.7±3.0 cm³ .

Scientific Research Applications

Antifungal Activity

2,4’-Dichlorochalcone has been found to have potent antifungal properties. It has been shown to inhibit the in vitro growth and pathogenicity of Fusarium tricinctum and Trichothecium roseum . Specifically, a concentration of 1 µM of 2,4’-Dichlorochalcone strongly inhibited the mycelial growth and conidial production of F. tricinctum (32.3%) and T. roseum (65.2%) in vitro . This compound increased the cell membrane permeability and the accumulation of reactive oxygen species in these pathogens . It also significantly inhibited the total respiration rate and activated the cyanide-resistant respiratory pathway in both pathogens . Therefore, 2,4’-Dichlorochalcone has potential use as an alternative safety method in the control of postharvest diseases by F. tricinctum and T. roseum in agricultural practices .

Anticancer and Antioxidant Properties

2,4’-Dichlorochalcone and its derivatives have been found to display notable anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . The activity of all compounds against cancer cells was significant, and the obtained IC 50 values were in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . This compound strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . Similar to the anticancer effects, all the obtained compounds 4–8 were also assessed for their antioxidant activity . The highest antiradical effect was demonstrated for derivative 5, which was able to inhibit DPPH and ABTS radicals .

Mechanism of Action

Target of Action

The primary targets of 2,4’-Dichlorochalcone are certain types of fungi, specifically Fusarium tricinctum and Trichothecium roseum . These fungi are known to cause various plant diseases worldwide .

Mode of Action

2,4’-Dichlorochalcone interacts with its targets by inhibiting their growth and pathogenicity . It has been observed that 1 µM of 2,4’-Dichlorochalcone strongly inhibits the mycelial growth and conidial production of F. tricinctum and T. roseum . This compound also increases the cell membrane permeability and the accumulation of reactive oxygen species .

Biochemical Pathways

The biochemical pathways affected by 2,4’-Dichlorochalcone involve the cyanide-resistant respiratory pathway in both pathogens . The expression level of alternative oxidase (AOX), a key enzyme in this pathway, is enhanced by 52.76% in F. tricinctum and 39.13% in T. roseum .

Pharmacokinetics

aureus K2068, and with the antibiotic Norfloxacino against the strain 1199B . This suggests that 2,4’-Dichlorochalcone may have a significant impact on the bioavailability of these antibiotics.

Result of Action

The molecular and cellular effects of 2,4’-Dichlorochalcone’s action include increased cell membrane permeability and accumulation of reactive oxygen species in the target fungi . This leads to a significant inhibition of the total respiration rate and activation of the cyanide-resistant respiratory pathway . As a result, the expansion of potato dry rot from F. tricinctum and apple rot spot from T. roseum is significantly inhibited .

Action Environment

Safety and Hazards

2,4’-Dichlorochalcone is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWUEVPWWNNGO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418104
Record name SBB068399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dichlorochalcone

CAS RN

19672-60-7
Record name NSC54881
Source DTP/NCI
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Record name SBB068399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DICHLOROCHALCONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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